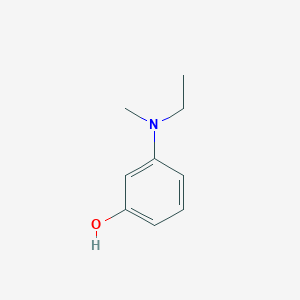

3-(Ethylmethylamino)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-[ethyl(methyl)amino]phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-3-10(2)8-5-4-6-9(11)7-8/h4-7,11H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQTIRJGIJDODDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C1=CC(=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70544921 | |

| Record name | 3-[Ethyl(methyl)amino]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70544921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50564-17-5 | |

| Record name | 3-[Ethyl(methyl)amino]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70544921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches to 3 Ethylmethylamino Phenol

2 N-Alkylation and Related Strategies

N-alkylation is a fundamental transformation in the synthesis of amines. For a molecule like this compound, this involves the introduction of methyl and ethyl groups onto the nitrogen atom of an aminophenol precursor. The selectivity of N-alkylation over O-alkylation is a critical challenge that is addressed through various catalytic and procedural choices.

Catalysis offers an efficient route to N-alkylation, often enabling reactions under milder conditions and with greater selectivity. Catalytic systems can be broadly categorized as homogeneous, heterogeneous, or metal-free.

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. This allows for high catalyst activity and selectivity due to the accessibility of the catalytic sites. Transition metal complexes, particularly those based on palladium and copper, are widely used for C-N cross-coupling reactions. nih.gov For instance, palladium-based catalysts featuring biarylmonophosphine ligands (e.g., BrettPhos) have proven highly effective for the selective N-arylation of 3-aminophenols with aryl bromides and chlorides. nih.gov While this demonstrates N-arylation rather than N-alkylation, the principle of using a soluble metal complex to selectively functionalize the amino group is a cornerstone of homogeneous catalysis. Similarly, copper-catalyzed systems, often employing ligands like picolinic acid, can facilitate the selective N-arylation of aminophenols. nih.gov These methodologies underscore the potential of tailored homogeneous catalysts to control chemoselectivity in aminophenol derivatization.

Table 1: Examples of Homogeneous Catalyst Systems for N-Arylation of Aminophenols

| Catalyst System | Metal | Ligand | Reactants | Selectivity |

|---|---|---|---|---|

| BrettPhos Precatalyst | Palladium | BrettPhos | 3-Aminophenol + Aryl Bromide/Chloride | N-Arylation |

| CuI / Picolinic Acid | Copper | Picolinic Acid | 3-Aminophenol + Aryl Iodide | O-Arylation |

This table illustrates catalyst systems used for the related N-arylation reaction, highlighting the principle of selective functionalization via homogeneous catalysis. nih.gov

Heterogeneous catalysts exist in a different phase from the reactants, offering significant advantages in terms of catalyst separation, recovery, and recyclability, which are crucial for industrial applications. epa.gov The direct N-alkylation of amines with phenols can be achieved using supported palladium hydride (PdHx) catalysts. rsc.org This bi-functional catalyst facilitates a tandem reaction involving hydrogenation and amination under mild conditions and a hydrogen atmosphere. rsc.org Various other metal catalysts, including those based on nickel, copper, platinum, and Raney's nickel, are also employed for alcohol amination, a green method for synthesizing N-alkyl amines where water is the only byproduct. epa.govgoogle.com A patented process for a structurally similar compound, 3-(1-dimethylaminoethyl)phenol, utilizes heterogeneous catalysts like Palladium on Carbon (Pd/C) or Raney's nickel for a hydrogenation reaction, achieving high purity and yields that can approach 100%. google.com

Table 2: Heterogeneous Catalysts for N-Alkylation and Related Reactions

| Catalyst | Reaction Type | Substrates | Key Features |

|---|---|---|---|

| Palladium Hydride (PdHx) on Al2O3 | Direct N-Alkylation | Phenols + Amines | Bi-functional catalyst; mild conditions. rsc.org |

| Pd/C (5% or 10%) | Reductive Amination | m-hydroxyphenylacetamide + Paraformaldehyde | High purity and yield. google.com |

| Raney's Nickel | Reductive Amination | m-hydroxyphenylacetamide + Paraformaldehyde | High purity and yield. google.com |

To circumvent the cost and potential toxicity associated with metal catalysts, metal-free N-alkylation methods have been developed. One such approach utilizes polynapthoquinone as an effective catalyst for the direct N-alkylation of aryl amines with alcohols. rsc.org This method operates under inert conditions at elevated temperatures, using a base like potassium tert-butoxide, and the catalyst can be recovered and reused with good to excellent results. rsc.orgrsc.org Another strategy for selective mono-N-alkylation involves the use of organoboron compounds. For example, 3-amino alcohols can be selectively mono-N-alkylated by forming a stable chelate with 9-borabicyclononane (B1260311) (9-BBN). organic-chemistry.org This chelation protects the alcohol and activates the amine for a subsequent reaction with an alkyl halide, followed by hydrolysis to release the N-alkylated product in high yield. organic-chemistry.org

Reductive amination is a highly versatile and widely used method for forming amines. masterorganicchemistry.comlibretexts.org The process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. wikipedia.orgchemistrysteps.com This method effectively avoids the problem of multiple alkylations that can plague direct alkylation with alkyl halides. masterorganicchemistry.com

To synthesize this compound, a two-step reductive amination sequence could be envisioned starting from 3-aminophenol. First, reductive amination with formaldehyde (B43269) would yield 3-(methylamino)phenol. This intermediate could then undergo a second reductive amination with acetaldehyde (B116499) to furnish the final product. A key aspect of this protocol is the choice of reducing agent. Mild reducing agents are required that selectively reduce the imine intermediate without reducing the initial carbonyl compound. masterorganicchemistry.com Sodium cyanoborohydride (NaBH3CN) is a common choice for this purpose, as it is less reactive than sodium borohydride (B1222165) (NaBH4) and performs well under the weakly acidic conditions (pH ~5) that favor imine formation. masterorganicchemistry.comyoutube.com Other specialized reagents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are also frequently used. masterorganicchemistry.com

Table 3: Common Reducing Agents in Reductive Amination

| Reducing Agent | Abbreviation | Key Characteristics |

|---|---|---|

| Sodium Cyanoborohydride | NaBH3CN | Selectively reduces imines/iminium ions in the presence of carbonyls; effective in one-pot reactions. masterorganicchemistry.comwikipedia.org |

| Sodium Triacetoxyborohydride | NaBH(OAc)3 | A mild and selective alternative to NaBH3CN, avoiding cyanide use. masterorganicchemistry.com |

| Sodium Borohydride | NaBH4 | Can be used, but is less selective and may reduce the starting aldehyde/ketone. masterorganicchemistry.com |

3 Multi-Component Reactions for Phenol-Amine Formation

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all starting materials. tcichemicals.comconicet.gov.ar This approach offers significant advantages in terms of step economy, time savings, and waste reduction, as it avoids the need to isolate and purify intermediates. conicet.gov.arnih.gov While a specific MCR for the direct synthesis of this compound is not prominently documented, established MCRs can generate complex phenol-amine scaffolds. For example, the Petasis reaction (or borono-Mannich reaction) is a three-component reaction between an amine, a carbonyl, and an organoboronic acid to form substituted amines. nih.gov A hypothetical MCR route to a related structure could involve the reaction of 3-aminophenol, an aldehyde, and a suitable third component to rapidly assemble a complex molecular architecture in a single, convergent step.

Chemical Reactivity and Transformation Studies

Reactivity of the Phenolic Hydroxyl Group

The hydroxyl group (-OH) directly attached to the aromatic ring is weakly acidic and its oxygen atom is nucleophilic. This group strongly influences the molecule's reactivity, particularly in reactions involving alkylation, acylation, oxidation, and electrophilic substitution on the aromatic ring.

The oxygen of the phenolic hydroxyl group can act as a nucleophile, readily participating in O-alkylation and O-acylation reactions to form ethers and esters, respectively.

O-Alkylation involves the reaction of the phenoxide ion (formed by deprotonating the phenol (B47542) with a base) with an alkylating agent, such as an alkyl halide. The choice of base and solvent is crucial; for instance, potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) is a common condition for this transformation reddit.com. The reaction proceeds via a Williamson ether synthesis mechanism.

O-Acylation is the esterification of the phenol. ucalgary.ca This can be achieved using acylating agents like acyl chlorides or acid anhydrides. The reaction can be promoted through either base catalysis, which increases the nucleophilicity of the phenol by converting it to the phenoxide ion, or acid catalysis, which increases the electrophilicity of the acylating agent. ucalgary.ca Catalyst- and solvent-free methods for the acetylation of phenols using acetic anhydride (B1165640) have also been developed, offering a greener approach to ester formation. mdpi.com

| Reaction Type | General Reagents | Product Type | Typical Conditions |

|---|---|---|---|

| O-Alkylation | Alkyl Halide (R-X) | Ether (Ar-O-R) | Base (e.g., K₂CO₃, NaOH) in solvent (e.g., DMF, DMSO) reddit.com |

| O-Acylation | Acyl Chloride (RCOCl) or Acid Anhydride ((RCO)₂O) | Ester (Ar-OCOR) | Base (e.g., Pyridine) or Acid Catalyst; or catalyst/solvent-free at elevated temperature ucalgary.camdpi.com |

Phenols, especially those with electron-donating substituents, can be oxidized to form quinones. The presence of the amino group in the meta position influences the oxidation potential. However, the oxidation of phenols to quinones typically occurs most readily when hydroxyl groups are positioned ortho or para to each other. youtube.com The oxidation of a monohydric phenol like 3-(Ethylmethylamino)phenol would likely proceed through a radical mechanism, potentially leading to polymerization or the formation of complex coupled products. scispace.com

Electrochemical methods can also be employed for the oxidation of phenols. The electrochemical oxidation of catechols (benzene-1,2-diols) to ortho-quinones is a well-studied process. researchgate.net These quinones are highly reactive electrophiles that can undergo subsequent reactions. researchgate.net While the direct oxidation of this compound to a simple quinone is less straightforward, oxidative processes can initiate polymerization or other transformations.

The phenolic hydroxyl group and the tertiary amino group are both powerful activating, ortho-, para-directing groups in electrophilic aromatic substitution reactions. byjus.comucalgary.ca This strong activation is due to the ability of the oxygen and nitrogen lone pairs to donate electron density into the benzene (B151609) ring, stabilizing the carbocation intermediate (arenium ion) formed during the reaction. byjus.com

In this compound, the incoming electrophile will be directed to the positions ortho and para relative to these two groups.

Positions ortho to the -OH group: C2 and C6

Position para to the -OH group: C4

Positions ortho to the -N(Et)(Me) group: C2 and C4

Position para to the -N(Et)(Me) group: C6

The positions C2, C4, and C6 are all activated. The strong activating effect of these groups means that reactions can often proceed under milder conditions than those required for benzene. ucalgary.ca For example, the halogenation of phenols can occur even without a Lewis acid catalyst. byjus.comambeed.com Reaction with bromine water typically leads to poly-substitution, resulting in the precipitation of 2,4,6-tribromophenol (B41969) for phenol itself. byjus.com To achieve mono-substitution, milder conditions are necessary, such as performing the reaction in a less polar solvent like carbon disulfide at low temperatures. ambeed.comyoutube.com

| Position | Activation by -OH | Activation by -N(Et)Me | Overall Activation Status |

|---|---|---|---|

| C2 | Ortho | Ortho | Strongly Activated |

| C4 | Para | Ortho | Strongly Activated |

| C5 | Meta | Meta | Deactivated (relative to o/p) |

| C6 | Ortho | Para | Strongly Activated |

Phenols are well-known to undergo condensation reactions with aldehydes and ketones, particularly formaldehyde (B43269), often under acid- or base-catalyzed conditions. stackexchange.com The activated ortho and para positions of the phenol ring act as nucleophiles, attacking the electrophilic carbonyl carbon. This leads to the formation of hydroxymethylphenols, which can further react to form methylene-bridged polymers (resins), famously seen in the production of Bakelite. stackexchange.com Given the high activation of the ring in this compound, it would be expected to be highly reactive in such condensation reactions.

Phenols also participate in condensation reactions with other carbonyl compounds, such as ninhydrin, which can be a step in the synthesis of substituted salicylic (B10762653) acids. syntheticpages.org

Reactivity of the Tertiary Amine Functionality

The ethylmethylamino group is a tertiary amine. Tertiary amines are basic and nucleophilic, but they are generally non-reactive in electrophilic aromatic substitution beyond their directing and activating effects. Their primary reactivity involves reactions at the nitrogen atom itself.

Tertiary amines can be oxidized to form tertiary amine N-oxides. This transformation can be achieved using various oxidizing agents, such as hydrogen peroxide or peroxy acids. The electrochemical oxidation of amines is another important pathway for their transformation. mdpi.com Such oxidation reactions can be a key step in the metabolism of amine-containing compounds and can also be utilized in organic synthesis. For instance, electrochemical C(sp³)–H oxidation adjacent to the nitrogen atom is a known reaction for protected amines, demonstrating the susceptibility of the amine functionality and its neighboring atoms to oxidative conditions. umn.edu

Quaternization and Salt Formation

The tertiary amino group in this compound serves as a nucleophilic center and a Brønsted-Lowry base, readily reacting with alkylating agents and acids.

Quaternization: The nitrogen atom, with its lone pair of electrons, can attack electrophilic carbon atoms of alkyl halides (e.g., methyl iodide, ethyl bromide) to form a quaternary ammonium (B1175870) salt. This reaction, a type of N-alkylation, converts the neutral tertiary amine into a positively charged quaternary ammonium cation. The reaction typically proceeds by mixing the aminophenol with an excess of the alkylating agent, sometimes in a polar solvent. The resulting salt precipitates out of the solution or is isolated after solvent evaporation.

Salt Formation: As a basic compound, the amino group reacts with both inorganic and organic acids to form ammonium salts. For instance, treatment with hydrochloric acid (HCl) would yield this compound hydrochloride. This salt formation is an acid-base reaction that significantly increases the water solubility of the compound.

| Reaction Type | Reagent Example | Product Type | Key Features |

| Quaternization | Methyl Iodide (CH₃I) | 3-Hydroxy-N-ethyl-N,N-dimethylanilinium iodide | Formation of a C-N bond; Nitrogen bears a permanent positive charge. |

| Salt Formation | Hydrochloric Acid (HCl) | This compound hydrochloride | Acid-base reaction; Reversible protonation of nitrogen. |

Elimination Reactions

Quaternary ammonium salts derived from this compound can undergo elimination reactions under basic conditions, most notably the Hofmann elimination. This reaction is a key method for converting amines into alkenes.

The process involves two primary steps:

Exhaustive Methylation: The this compound is first treated with an excess of methyl iodide to form the quaternary ammonium iodide salt, specifically 3-hydroxy-N-ethyl-N,N-dimethylanilinium iodide. allen.in

Elimination: The iodide salt is then treated with a base, classically silver oxide (Ag₂O) in water, which generates the corresponding quaternary ammonium hydroxide (B78521). libretexts.orgbyjus.com Upon heating, the hydroxide ion acts as a base and abstracts a proton from the least sterically hindered β-carbon of the ethyl group. wikipedia.orgmasterorganicchemistry.com This results in an E2 elimination, yielding ethene, N,N-dimethyl-3-aminophenol, and water.

The regioselectivity of this reaction follows the Hofmann Rule , which predicts that the major alkene product will be the least substituted one. allen.inbyjus.com This preference is attributed to the steric bulk of the quaternary ammonium leaving group, which directs the base to abstract the most accessible proton. wikipedia.orgmasterorganicchemistry.com

Reactivity of the Aromatic Ring System

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effects of both the hydroxyl (-OH) and the ethylmethylamino (-N(Me)Et) groups. Both are ortho-, para-directing substituents. Their positions relative to each other (meta) create a complex pattern of regioselectivity.

The directing influence of the substituents is as follows:

-OH group (at C1): Directs electrophiles to positions C2, C4, and C6.

-N(Me)Et group (at C3): Directs electrophiles to positions C2, C4, and C6.

Therefore, positions C2, C4, and C6 are all strongly activated. The final product distribution will depend on the specific reaction conditions, the nature of the electrophile, and the steric hindrance at each position. Position 2 is sterically hindered by being flanked by two substituents. Positions 4 and 6 are generally the most favored for substitution.

Electrophilic Aromatic Substitution

Nitration: Nitration of phenols and anilines can be complex due to the sensitivity of these functional groups to the strongly acidic and oxidizing conditions of standard nitrating mixtures (HNO₃/H₂SO₄). quora.comkhanacademy.org Milder conditions are often employed to avoid side reactions like oxidation and to control the degree of nitration. ijcce.ac.irnih.govsharif.edu For this compound, nitration is expected to occur at the activated ortho- and para- positions relative to the hydroxyl and amino groups (C2, C4, C6). Given the steric hindrance at C2, the primary products are anticipated to be 4-nitro- and 6-nitro-3-(ethylmethylamino)phenol. The exact ratio of these isomers depends on factors like the solvent and the specific nitrating agent used. ijcce.ac.ir

Halogenation: Due to the highly activated ring, halogenation (e.g., with bromine) can often proceed without a Lewis acid catalyst. youtube.com Reaction of this compound with bromine water would likely lead to polysubstitution, yielding 2,4,6-tribromo-3-(ethylmethylamino)phenol. Monohalogenation can be achieved under milder conditions, for instance, by using a non-polar solvent at low temperatures. youtube.com In the case of the related 3-aminophenol (B1664112), bromination tends to yield a mixture of 4-bromo and 6-bromo products, with substitution at the 2-position being sterically disfavored. researchgate.net A similar outcome is expected for this compound.

Sulfonation: Sulfonation of phenols is typically achieved by reaction with concentrated sulfuric acid. The reaction is temperature-dependent. At lower temperatures, the kinetically controlled product (ortho- to the -OH group) may be favored, while at higher temperatures, the thermodynamically more stable product (para- to the -OH group) often predominates. For this compound, sulfonation would be expected to yield a mixture of sulfonic acids, with substitution occurring at positions 4 and 6.

| Reaction | Reagent(s) | Expected Major Product(s) | Notes |

| Nitration | Dilute HNO₃ | 4-Nitro-3-(ethylmethylamino)phenol & 6-Nitro-3-(ethylmethylamino)phenol | Stronger conditions can lead to oxidation and dinitration. ijcce.ac.irnih.gov |

| Bromination | Br₂ in CCl₄ | 4-Bromo-3-(ethylmethylamino)phenol & 6-Bromo-3-(ethylmethylamino)phenol | Use of Br₂(aq) leads to 2,4,6-tribromination. |

| Sulfonation | Conc. H₂SO₄ | 3-(Ethylmethylamino)-4-hydroxybenzenesulfonic acid & 5-(Ethylmethylamino)-2-hydroxybenzenesulfonic acid | Product distribution is temperature-dependent. |

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) reactions typically require an aromatic ring to be substituted with at least one strong electron-withdrawing group (such as a nitro group) and a good leaving group (like a halide). The electron-withdrawing group is necessary to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.

This compound itself is an electron-rich aromatic compound due to the presence of the -OH and -N(Me)Et groups. It lacks the necessary electron-withdrawing substituents to make the ring susceptible to nucleophilic attack. Therefore, this compound does not undergo SNAr reactions under standard conditions. For such a reaction to occur, the ring would first need to be functionalized with powerful electron-withdrawing groups, for example, through nitration.

Metal-Catalyzed Cross-Coupling Reactions at the Aromatic Core

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions typically involve an organohalide or pseudohalide (like a triflate). Therefore, to participate in such reactions, this compound must first be converted into a suitable derivative. For example, selective halogenation (e.g., bromination at the 4- or 6-position) would furnish a substrate for reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: A halogenated derivative, such as 4-bromo-3-(ethylmethylamino)phenol, could be coupled with an organoboron reagent (e.g., phenylboronic acid) in the presence of a palladium catalyst and a base. mdpi.comyoutube.com This would result in the formation of a new C-C bond, yielding a biphenyl (B1667301) derivative.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is used to form C-N bonds. wikipedia.orglibretexts.org For example, 4-bromo-3-(ethylmethylamino)phenol could be reacted with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base to introduce a new amino group onto the aromatic ring. nih.govacsgcipr.org

Mechanistic Investigations of Key Transformations

While specific mechanistic studies focused exclusively on this compound are not widely available in the literature, the mechanisms of its key transformations can be understood from well-established principles for related compounds.

Electrophilic Aromatic Substitution: The mechanism proceeds via the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. nih.gov The electron-donating -OH and -N(Me)Et groups stabilize the positive charge in the intermediate, particularly when the electrophile attacks at the ortho or para positions, thus lowering the activation energy for substitution at these sites. Computational studies, such as those using Density Functional Theory (DFT) on related aminophenols, have been used to analyze the stability and reactivity of different isomers, confirming that the 3-aminophenol structure is generally less reactive (more stable) compared to its 2- and 4-isomers. researchgate.net This underlying stability influences the outcomes of subsequent reactions.

Hofmann Elimination: The mechanism is a concerted E2 (bimolecular elimination) process. libretexts.org The quaternary ammonium group is a poor leaving group until a strong base (hydroxide) is present and the system is heated. The base removes a β-hydrogen, and simultaneously, the C-N bond cleaves, and the C=C double bond forms. The preference for the anti-periplanar arrangement of the proton and the leaving group is typical, though syn-elimination can also occur. The steric bulk of the -N+(Me)₂(Et) group is the primary factor dictating the "Hofmann" regioselectivity. masterorganicchemistry.com

Reaction Pathway Elucidation using Kinetic and Isotopic Studies

Understanding the precise reaction pathways of substituted phenols like this compound is crucial for controlling reaction outcomes and optimizing synthetic processes. Kinetic and isotopic labeling studies are powerful tools for elucidating these mechanisms, providing insights into rate-determining steps, transition states, and the movement of atoms throughout a reaction.

Kinetic Studies: Kinetic analysis involves measuring reaction rates under various conditions (e.g., temperature, concentration of reactants) to determine the reaction order and activation energy. For phenolic compounds, kinetic studies often focus on reactions such as oxidation, electrophilic substitution, and catalytic coupling. For instance, the oxidation of various substituted phenolic compounds by hydroxyl radicals (•OH) has been shown to follow pseudo-first-order kinetics. mdpi.commdpi.com The rate of these reactions is significantly influenced by the nature of the substituents on the aromatic ring. Electron-donating groups, such as the ethylmethylamino group in this compound, enhance the electron density of the ring, making it more susceptible to electrophilic attack and thus increasing the reaction rate compared to phenols with electron-withdrawing groups. mdpi.com

A general kinetic model for the degradation of phenol can be represented by the following rate law: Rate = k[Phenol]^a[Oxidant]^b where 'k' is the rate constant, and 'a' and 'b' are the reaction orders with respect to the phenol and the oxidant. Experimental data from such studies allow for the calculation of key kinetic parameters.

| Parameter | Description | Typical Value for Phenol Oxidation | Reference |

| kobs (s-1) | Pseudo-first-order rate constant | 1.03 × 10-4 to 7.85 × 10-4 | mdpi.com |

| Ea (kJ/mol) | Apparent activation energy | 10 - 51 | mdpi.comresearchgate.net |

| Reaction Order | Dependence of rate on reactant concentration | Often first-order with respect to phenol | mdpi.com |

Isotopic Studies: Isotopic labeling involves replacing an atom in a reactant molecule with one of its isotopes (e.g., replacing hydrogen, ¹H, with deuterium, ²H or D) to trace its path or to probe the mechanism through the kinetic isotope effect (KIE). nih.govyoutube.comlibretexts.org The KIE is the change in the reaction rate upon isotopic substitution and is a powerful indicator of whether a bond to the isotopically labeled atom is broken in the rate-determining step of the reaction. libretexts.org

For example, in the hydroxylation of phenols, a significant KIE (kH/kD values of 1.7 to 3.7) was observed when using deuterated resorcinol, indicating that the C-H bond cleavage is part of the rate-limiting step. nih.gov Conversely, the absence of a kinetic isotope effect for other phenols in the same study suggested a different mechanism where C-H bond breaking was not rate-determining. nih.gov Isotopic labeling experiments, including the use of ¹⁵N, can also be employed to track the fate of the amino group in reactions involving aminophenols, confirming its role and transformation pathway in the proposed mechanism. researchgate.netresearchgate.net

Role of Catalysts and Ligands in Reaction Selectivity and Efficiency

Catalysts in Phenol Transformations: Transition metal catalysts, particularly those based on palladium (Pd), rhodium (Rh), nickel (Ni), and copper (Cu), are widely used in reactions involving phenols. mdpi.comrsc.orgmdpi.comresearchgate.netmdpi.comresearchgate.net In the context of aminophenols, these catalysts are crucial for reactions like C-N bond formation (amination) and C-C bond formation (e.g., Suzuki-Miyaura coupling).

For instance, in the reductive amination of phenols, palladium-based catalysts supported on materials like carbon (Pd/C) or alumina (B75360) (Pd/Al2O3) have shown high activity and selectivity. mdpi.comrsc.org The catalyst support can influence the reaction by providing acidic sites that assist in steps like phenol hydrogenation. rsc.org The size of the metal nanoparticles is also critical; studies have shown that phenol amination can be a structure-sensitive reaction, with smaller, low-coordination sites on the catalyst surface favoring the reaction. rsc.org

Ligands in Controlling Selectivity and Efficiency: Ligands are organic molecules that bind to the metal center of a catalyst and modify its electronic and steric properties. This modification is key to controlling the catalyst's performance. In reactions of phenol derivatives, the choice of ligand can dramatically alter both reactivity and selectivity. nih.govnih.gov

In palladium-catalyzed C-H olefination reactions, for example, the use of specific amino acid derivatives as ligands can enhance the reactivity of the catalyst and tune the positional selectivity of the reaction. nih.gov Without a ligand, a reaction might yield a mixture of products or proceed slowly, but the addition of a suitable ligand can lead to a single desired product in high yield. nih.gov Similarly, in Suzuki-Miyaura cross-coupling reactions, the design of phosphine or N-heterocyclic carbene (NHC) ligands has been instrumental in improving the performance and selectivity of the coupling between phenol derivatives and boronic acids. mdpi.com

The table below summarizes the role of different catalytic systems in key transformations relevant to aminophenols.

| Reaction Type | Catalyst/Ligand System | Role of Catalyst/Ligand | Outcome | Reference |

| Reductive Amination | Pd/C, Rh/C | Facilitates hydrogenation of the phenol ring and subsequent condensation/hydrogenation steps. | Selective formation of secondary amines. | mdpi.comresearchgate.net |

| C-H Olefination | Pd(II) / Amino Acid Ligands | Ligand enhances catalyst reactivity and controls positional selectivity (ortho vs. meta/para). | High yield and selectivity of the desired olefinated product. | nih.gov |

| Suzuki-Miyaura Coupling | Ni or Pd / Phosphine or NHC Ligands | Ligands improve catalyst stability and performance, enabling coupling of less reactive phenol derivatives. | Efficient C-C bond formation to create biaryl structures. | mdpi.com |

| Ullmann Coupling | CuI / L-proline or picolinic acid | Catalyzes the formation of C-O bonds between phenols and aryl halides. | Synthesis of aryloxy phenols. | mdpi.com |

These studies underscore the importance of a rationally designed catalytic system, where the interplay between the metal, its ligands, and the support material dictates the efficiency and selectivity of chemical transformations involving this compound and related compounds.

Derivatization and Analogues: Synthesis and Structural Implications

Design Principles for 3-(Ethylmethylamino)phenol Analogues

The design of analogues of this compound is guided by established medicinal chemistry principles aimed at optimizing the molecule's interaction with biological targets and improving its drug-like properties. Key strategies involve systematic modifications to the phenyl ring, the phenolic hydroxyl group, and the amino nitrogen to explore structure-activity relationships (SAR).

Core design principles include:

Modulation of Lipophilicity (LogP): The balance between hydrophilicity and lipophilicity is critical for absorption, distribution, metabolism, and excretion (ADME) properties. Functionalization of the hydroxyl or amino groups can significantly alter this balance.

Electronic Effects: The electron-donating nature of both the hydroxyl and amino substituents influences the reactivity of the aromatic ring. Modifications can tune the pKa of the phenol (B47542) and the basicity of the amine, which can be crucial for target binding.

Steric Hindrance: Introducing bulky groups at or near the functional moieties can influence binding selectivity and metabolic stability. Steric hindrance can enforce a specific conformation or prevent unwanted interactions.

Bioisosteric Replacement: Replacing functional groups with other groups that have similar physical or chemical properties can lead to analogues with improved potency, selectivity, or metabolic profiles. For example, the phenolic hydroxyl could be replaced with other hydrogen bond donors.

| Design Principle | Target Moiety | Example Modification | Predicted Structural Implication |

|---|---|---|---|

| Modulate Lipophilicity | Phenolic -OH | Alkylation to form an ether | Increases lipophilicity, removes H-bond donor capability |

| Tune Electronic Properties | Phenolic -OH | Esterification with an electron-withdrawing group | Decreases electron density of the ring, modifies pKa |

| Introduce Steric Bulk | Amino Nitrogen | Replacement of N-methyl with N-isopropyl group | Increases steric hindrance around the nitrogen atom |

| Bioisosteric Replacement | Phenolic -OH | Replacement with a sulfonamide (-NHSO₂R) or hydroxamic acid (-CONHOH) group | Maintains H-bond donor properties with different acidity and spatial arrangement |

Functionalization Strategies at the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a primary target for derivatization due to its reactivity and its significant role as a hydrogen bond donor and its acidic nature. wikipedia.org Functionalization at this position can profoundly impact the molecule's electronic properties and its ability to interact with biological macromolecules.

Etherification and esterification are common strategies to modify the phenolic hydroxyl group. wikipedia.orgnih.gov These reactions replace the acidic proton of the hydroxyl group, thereby altering the molecule's polarity, hydrogen bonding capacity, and electronic profile.

Etherification: This reaction typically involves the deprotonation of the phenol with a base to form a more nucleophilic phenoxide, followed by reaction with an alkylating agent (e.g., an alkyl halide or sulfate). organic-chemistry.org The formation of an ether linkage removes the hydrogen bond donating ability of the phenol and generally increases its lipophilicity. The electronic impact depends on the nature of the alkyl group introduced.

Esterification: Phenols can be converted to esters by reacting them with acylating agents such as acid chlorides or anhydrides, often in the presence of a base catalyst. mdpi.comresearchgate.net Esterification introduces a carbonyl group, which acts as a hydrogen bond acceptor. The electronic properties of the aromatic ring can be tuned by selecting acyl groups with electron-donating or electron-withdrawing substituents. Phenolic esters can also serve as prodrugs, designed to be hydrolyzed in vivo to release the active phenolic compound. nih.gov

| Derivative Type | Example Reagent | Resulting Functional Group | Expected Change in Electronic Properties |

|---|---|---|---|

| Ether | Methyl Iodide (CH₃I) | Methoxy (-OCH₃) | Slightly increases electron-donating character; removes acidity |

| Ether | Benzyl Bromide (BnBr) | Benzyloxy (-OBn) | Increases lipophilicity and steric bulk |

| Ester | Acetyl Chloride (CH₃COCl) | Acetate (B1210297) (-OCOCH₃) | Reduces electron-donating ability of the oxygen; acts as H-bond acceptor |

| Ester | Trifluoroacetic Anhydride (B1165640) ((CF₃CO)₂O) | Trifluoroacetate (-OCOCF₃) | Significantly reduces electron-donating ability due to the strong inductive effect of -CF₃ |

The conjugation of small molecules like this compound to larger, biologically relevant scaffolds such as polysaccharides, proteins, or peptides is a theoretical strategy to enhance therapeutic efficacy. tandfonline.com This approach aims to improve properties like water solubility, stability, and bioavailability, or to achieve targeted delivery. researchgate.netnih.gov

The phenolic hydroxyl group is an ideal handle for such conjugation. Theoretical conjugation strategies could involve:

Ester or Ether Linkages: The phenol could be linked to carboxyl or hydroxyl groups on a biopolymer scaffold through ester or ether bonds.

Carbamate (B1207046) Linkages: The phenol could react with isocyanate functionalities on a scaffold to form stable carbamate linkages.

Click Chemistry: The phenol could be functionalized with an azide (B81097) or alkyne group, allowing it to be "clicked" onto a biomacromolecule that has been correspondingly modified with a complementary functional group.

The resulting conjugate would possess the properties of both the small molecule and the macromolecular scaffold. For instance, conjugation to a water-soluble polymer like polyethylene (B3416737) glycol (PEGylation) could increase the molecule's circulation half-life, while conjugation to a targeting antibody could deliver it specifically to cancer cells. nih.gov

Functionalization Strategies at the Amino Nitrogen

The tertiary amino group in this compound is a site of positive charge at physiological pH and a key determinant of the molecule's basicity and nucleophilicity. Modifications at this site are aimed at altering steric bulk and electronic characteristics.

N-Alkylation: As a tertiary amine, the nitrogen atom can undergo further alkylation with a suitable alkyl halide to form a quaternary ammonium (B1175870) salt. This transformation introduces a permanent positive charge on the nitrogen atom, significantly increasing the molecule's hydrophilicity and altering its interaction with biological targets. The choice of the alkylating agent allows for the introduction of various groups, thereby tuning the steric and electronic environment around the nitrogen center.

N-Acylation: Direct N-acylation of the tertiary amine is not possible. However, N-acyl analogues can be synthesized through a dealkylation-acylation sequence. nih.gov For instance, one of the alkyl groups (e.g., methyl) could be selectively removed using reagents like α-chloroethyl chloroformate (von Braun reaction), followed by hydrolysis to yield the secondary amine. This secondary amine is then available for acylation with various acid chlorides or anhydrides, providing access to a wide range of amide analogues. researchgate.net This multi-step strategy allows for significant tuning of the electronic properties, as the resulting amide group is electronically neutral and can act as a hydrogen bond donor.

| Reaction | Description | Example Reagent | Structural Outcome |

|---|---|---|---|

| N-Alkylation | Forms a quaternary ammonium salt. | Propyl Iodide (CH₃CH₂CH₂I) | Permanent positive charge, increased hydrophilicity. |

| N-Dealkylation followed by N-Acylation | A two-step process to create amide analogues. | 1. α-Chloroethyl chloroformate 2. Benzoyl Chloride | Replaces an N-alkyl group with an N-acyl group, removing basicity. |

As with N-acylation, the direct formation of amides and sulfonamides from the tertiary amine of this compound is not feasible. Synthesis of these important analogues requires alternative strategies, typically by building the molecule from a different precursor.

A common synthetic route would start with 3-aminophenol (B1664112). The primary amino group of 3-aminophenol can be readily acylated with an acid chloride (R-COCl) to form an amide or reacted with a sulfonyl chloride (R-SO₂Cl) to form a sulfonamide. nih.govbrieflands.com Sulfonamides are a particularly important class of functional groups in medicinal chemistry. nih.gov Following the formation of the amide or sulfonamide linkage, the nitrogen atom can be sequentially alkylated, for example, through reductive amination with acetaldehyde (B116499) and then formaldehyde (B43269) (in the presence of a reducing agent like sodium cyanoborohydride), to introduce the ethyl and methyl groups, respectively, yielding the desired tertiary amine analogue.

This synthetic approach allows for broad diversification, as a wide variety of acyl and sulfonyl chlorides can be employed, leading to analogues with finely tuned steric and electronic properties at the nitrogen substituent.

Structural Modifications of the Aromatic Ring

Alterations to the aromatic core of this compound through the introduction of various substituents can profoundly influence its electronic and steric properties. Electrophilic aromatic substitution is a primary strategy for achieving such modifications.

The introduction of halogen atoms onto the aromatic ring of this compound is typically achieved through electrophilic halogenation. The directing effects of the hydroxyl (-OH) and the ethylmethylamino (-N(CH₃)(C₂H₅)) groups, both of which are ortho-, para-directing, play a crucial role in determining the regioselectivity of the reaction. Due to the meta-positioning of these two groups relative to each other, the positions ortho and para to both groups (positions 2, 4, and 6) are activated towards electrophilic attack.

In the case of 3-aminophenol, bromination with bromine water is known to proceed readily, yielding the 2,4,6-tribromo derivative. This high reactivity is attributed to the strong activating nature of the amino and hydroxyl groups. For N,N-dialkylated derivatives such as this compound, similar high reactivity is expected.

Experimental studies on the bromination of phenols provide a general framework for these reactions. For instance, the bromination of phenol with bromine in an aqueous solution leads to the formation of 2,4,6-tribromophenol (B41969) in nearly quantitative yield prepchem.com. A similar outcome can be anticipated for this compound, where the positions 2, 4, and 6 are all activated. Steric hindrance from the ethylmethylamino group might slightly influence the distribution of isomers in cases of partial halogenation, but with an excess of the halogenating agent, polyhalogenation is likely to occur.

| Substrate | Halogenating Agent | Solvent | Conditions | Product(s) | Yield | Reference |

| Phenol | Bromine Water | Water | Room Temperature | 2,4,6-Tribromophenol | Quantitative | prepchem.com |

| 3,5-Dimethylphenol | Bromine | Water | Not specified | 2,4,6-Tribromo-3,5-dimethylphenol | 90% | prepchem.com |

| This compound | Bromine Water (Predicted) | Water | Room Temperature | 2,4,6-Tribromo-3-(ethylmethylamino)phenol | High (Predicted) | N/A |

This is an interactive data table. Users can sort and filter the data.

The introduction of alkyl and alkoxy groups onto the aromatic ring of this compound can be achieved through various synthetic methods, including Friedel-Crafts reactions and Williamson ether synthesis followed by aromatic substitution.

Alkylation: Friedel-Crafts alkylation is a classic method for introducing alkyl groups onto an aromatic ring. However, with highly activated substrates like phenols and anilines, the reaction can be challenging to control due to the strong interaction of the Lewis acid catalyst with the lone pairs of electrons on the oxygen and nitrogen atoms, which can deactivate the catalyst and the ring. Despite these challenges, alkylation is possible under specific conditions. For instance, the alkylation of phenol with tert-butyl alcohol in the presence of an acid catalyst can yield 4-tert-butylphenol, demonstrating the feasibility of such transformations acs.orgresearchgate.net. The para-selectivity in this case is often driven by steric hindrance at the ortho positions echemi.com. For this compound, alkylation would be expected to occur at the activated 2, 4, and 6 positions, with the potential for polyalkylation.

Alkoxylation: The synthesis of alkoxy-substituted derivatives can be approached by first introducing the alkoxy group to a precursor molecule, followed by the formation of the aminophenol structure. For example, the synthesis of 3-[ω-(substituted phenoxy)alkoxy]flavones involves the reaction of an α-(3-flavonyloxy)-ω-bromoalkane with a substituted phenol researchgate.net. A similar strategy could be envisioned for the synthesis of alkoxy-substituted this compound derivatives.

| Reaction Type | Reagents | Catalyst/Conditions | Expected Product on this compound | Key Considerations |

| Friedel-Crafts Alkylation | t-Butyl alcohol | Acid Catalyst | 2/4/6-tert-Butyl-3-(ethylmethylamino)phenol | Catalyst deactivation, polyalkylation, steric hindrance favoring para-substitution. |

| Williamson Ether Synthesis (on a precursor) | Alkyl halide, Substituted phenol | Base | Alkoxy-substituted this compound derivative | Requires a multi-step synthesis. |

This is an interactive data table. Users can sort and filter the data.

Stereochemical Control in Analogous Chiral Derivatives

The introduction of chirality into analogues of this compound opens up possibilities for developing compounds with specific stereochemical properties. This can be achieved through enantioselective and diastereoselective synthetic methods.

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. In the context of this compound analogues, this could involve the creation of a stereocenter, for example, on a substituent attached to the aromatic ring or on the amino group's alkyl chains.

A prominent strategy for the enantioselective synthesis of chiral amino alcohols involves the asymmetric reduction of α-amino ketones. Ruthenium-catalyzed asymmetric transfer hydrogenation has been shown to be highly effective for this purpose, yielding chiral 1,2-amino alcohols with excellent enantioselectivity (>99% ee) acs.org. This methodology could be adapted to synthesize chiral side chains that are subsequently attached to a phenol ring to create chiral analogues of this compound.

Biocatalysis offers another powerful approach. Engineered amine dehydrogenases (AmDHs) have been utilized for the asymmetric reductive amination of α-hydroxy ketones to produce chiral vicinal amino alcohols with high conversions and enantiomeric excess researchgate.netacs.orgmanchester.ac.uk. This enzymatic approach provides a green and highly selective route to chiral building blocks that could be incorporated into the target molecular framework.

| Method | Key Transformation | Catalyst/Enzyme | Potential Application for Chiral Analogues | Reported Enantioselectivity |

| Asymmetric Transfer Hydrogenation | Reduction of α-amino ketones | Ruthenium-based chiral catalysts | Synthesis of chiral amino alcohol side chains. | >99% ee acs.org |

| Biocatalytic Reductive Amination | Asymmetric amination of α-hydroxy ketones | Engineered Amine Dehydrogenases (AmDHs) | Synthesis of chiral vicinal amino alcohol building blocks. | >99% ee researchgate.netacs.orgmanchester.ac.uk |

This is an interactive data table. Users can sort and filter the data.

Diastereoselective synthesis is crucial when a molecule contains multiple stereocenters, aiming to control the relative configuration of these centers. For analogues of this compound with multiple chiral centers, diastereoselective reactions are essential for obtaining the desired stereoisomer.

One-pot, multi-component reactions can be designed to achieve high diastereoselectivity. For instance, a highly diastereoselective synthesis of chroman derivatives with three contiguous stereogenic centers has been developed through a sequence of iminium formation, a Morita-Baylis-Hillman reaction, and an oxa-Michael reaction oup.com. Such tandem reactions, where multiple bonds and stereocenters are formed in a single operation, offer an efficient pathway to complex molecules.

Another approach involves the diastereoselective synthesis of β-amino carbonyl compounds through a three-component Mannich condensation reaction of diazo compounds, boranes, and acyl imines under catalyst-free conditions, which proceeds with high anti-diastereoselectivity nih.gov. These methods highlight the potential for creating complex, multi-chiral analogues of this compound with precise control over their stereochemistry.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide fundamental information about the number and type of hydrogen and carbon atoms in unique chemical environments. For 3-(Ethylmethylamino)phenol, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl group's methylene (B1212753) and methyl protons, the N-methyl protons, and the phenolic hydroxyl proton. Similarly, the ¹³C NMR spectrum would display unique resonances for each of the nine carbon atoms. libretexts.orgbhu.ac.indocbrown.infolibretexts.org

While specific experimental data for this compound is not widely published, a predicted ¹H and ¹³C NMR chemical shift assignment, based on established substituent effects on a phenol (B47542) ring, is presented below. The chemical shifts are influenced by the electron-donating amino group and the hydroxyl group. pdx.eduoregonstate.edudocbrown.infolibretexts.org

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are for illustrative purposes and may vary based on solvent and experimental conditions.

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| 1 (-OH) | ~8.5-9.5 (broad s) | ~156-158 |

| 2 | ~6.1-6.3 (d) | ~102-104 |

| 3 (-N(CH₃)(CH₂CH₃)) | - | ~150-152 |

| 4 | ~6.8-7.0 (t) | ~130-132 |

| 5 | ~6.1-6.3 (d) | ~106-108 |

| 6 | ~6.0-6.2 (s) | ~100-102 |

| N-CH₃ | ~2.8-3.0 (s) | ~35-40 |

| N-CH₂CH₃ | ~3.2-3.4 (q) | ~45-50 |

| N-CH₂CH₃ | ~1.1-1.3 (t) | ~12-15 |

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning these signals and confirming the molecular structure by revealing through-bond and through-space correlations between nuclei. youtube.comsdsu.edunanalysis.comresearchgate.net

COSY (Correlation Spectroscopy) : This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. For this compound, a COSY spectrum would show a correlation between the -CH₂- and -CH₃ protons of the ethyl group. It would also reveal the coupling network among the aromatic protons on carbons 4, 5, and 6.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. nanalysis.com An HSQC spectrum would definitively link each proton signal (e.g., from the N-methyl, N-ethyl, and aromatic C-H groups) to its corresponding carbon signal, confirming the assignments made in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC technique shows correlations between protons and carbons that are separated by two or three bonds (²J and ³J couplings). This is crucial for piecing together the molecular skeleton. For instance, the N-CH₃ protons would show correlations to the N-CH₂ carbon and to the aromatic carbons C-2 and C-4. The aromatic protons would show correlations to neighboring and more distant carbons, confirming the substitution pattern on the phenol ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. It can provide valuable information about the molecule's conformation.

While solution-state NMR provides data on molecules in an isotropic environment, solid-state NMR (ssNMR) offers insights into the structure and dynamics of materials in the solid phase. researchgate.netresearchgate.net In the solid state, molecules are fixed in a crystal lattice, which can lead to different crystalline forms known as polymorphs. These polymorphs can have distinct physical properties.

For phenolic compounds, ssNMR can be used to:

Identify and Characterize Polymorphs : Different polymorphs of this compound would yield distinct ssNMR spectra due to differences in molecular packing, conformation, and intermolecular interactions (like hydrogen bonding involving the phenolic -OH).

Analyze Supramolecular Structures : ssNMR can probe intermolecular hydrogen bonding and other non-covalent interactions that define the supramolecular assembly in the crystal. This is particularly relevant for phenols, where hydrogen bonding networks are common.

Study Molecular Dynamics : Techniques like variable temperature ssNMR can provide information on the motion of specific parts of the molecule, such as the rotation of the methyl and ethyl groups, in the solid state.

Solid-phase extraction techniques can also be coupled with NMR to enhance the profiling and analysis of phenolic compounds in complex mixtures. acs.orgnih.gov

The computational prediction of NMR chemical shifts has become a powerful tool for validating proposed structures and assigning experimental spectra. nih.govfrontiersin.org Using quantum mechanical methods like Density Functional Theory (DFT), it is possible to calculate the magnetic shielding tensors for each nucleus in a molecule and thereby predict the corresponding chemical shifts. bohrium.comnih.govacs.org

This process typically involves:

Generating a 3D model of the proposed structure of this compound.

Performing a geometry optimization to find the lowest energy conformation(s).

Calculating the NMR shielding constants for each atom using a suitable level of theory (e.g., GIAO-DFT).

Converting the calculated shielding constants to chemical shifts by referencing them against a standard compound like Tetramethylsilane (TMS).

By comparing the predicted chemical shifts with the experimental values, researchers can gain high confidence in the structural assignment. Discrepancies between calculated and experimental data can indicate an incorrect structure or highlight conformational effects not captured by the computational model. The growing field of machine learning is also being applied to predict NMR shifts with increasing accuracy and speed. nih.govfrontiersin.org

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm). nih.govresearchgate.net This precision allows for the unambiguous determination of a molecule's elemental composition from its measured mass. For this compound, which has a molecular formula of C₉H₁₃NO, the expected exact mass can be calculated.

Theoretical Exact Mass for C₉H₁₃NO

| Element | Count | Isotopic Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| ¹²C | 9 | 12.000000 | 108.000000 |

| ¹H | 13 | 1.007825 | 13.101725 |

| ¹⁴N | 1 | 14.003074 | 14.003074 |

| ¹⁶O | 1 | 15.994915 | 15.994915 |

| Total | 151.099714 |

An experimental HRMS measurement yielding a mass very close to 151.0997 Da would strongly confirm the elemental formula C₉H₁₃NO for the molecular ion [M]⁺ or [M+H]⁺. youtube.com

Tandem Mass Spectrometry (MS/MS or MS²) is a powerful technique used to study the fragmentation of ions, providing valuable structural information. wikipedia.orgnationalmaglab.orgnih.gov In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected, subjected to fragmentation (often through collision-induced dissociation, CID), and the resulting product ions are mass-analyzed. unt.eduyoutube.com

The fragmentation of N-alkylated aminophenols typically involves cleavages adjacent to the nitrogen atom (alpha-cleavage) and fragmentation of the aromatic ring. For the [M+H]⁺ ion of this compound (m/z 152), likely fragmentation pathways would include:

Loss of an ethyl radical (•CH₂CH₃): Cleavage of the N-CH₂ bond would result in a stable fragment ion.

Loss of a methyl radical (•CH₃): Cleavage of the N-CH₃ bond would yield another characteristic fragment.

Loss of ethene (C₂H₄): A rearrangement followed by the loss of a neutral ethene molecule is a common pathway for ethylamino compounds.

Plausible MS/MS Fragments for Protonated this compound ([C₉H₁₄NO]⁺) These fragments are predicted based on common fragmentation rules for similar compounds.

| Precursor Ion (m/z) | Proposed Neutral Loss | Product Ion (m/z) | Proposed Fragment Structure |

|---|---|---|---|

| 152.1126 | Ethene (C₂H₄) | 124.0757 | [C₇H₁₀NO]⁺ |

| 152.1126 | Methyl radical (•CH₃) | 137.0886 | [C₈H₁₁NO]⁺ |

| 152.1126 | Ethyl radical (•C₂H₅) | 123.0706 | [C₇H₉NO]⁺ |

By analyzing the masses and relative abundances of these product ions, the connectivity of the ethyl and methyl groups to the aminophenol core can be confirmed, thus providing robust structural verification. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) for Mechanistic Insights

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique widely employed for analyzing biomolecules and organic compounds, including phenolic derivatives. researchgate.netnih.gov In the positive-ion mode, this compound is expected to be readily detected as the protonated molecule, [M+H]⁺.

This technique is particularly valuable for gaining mechanistic insights into chemical reactions. By analyzing the reaction mixture at various time points, ESI-MS can identify reactants, products, and transient intermediates. The fragmentation patterns observed in the mass spectrum can further aid in structural confirmation. For instance, in-source fragmentation of compounds similar to this compound, such as phenethylamines, can lead to the loss of the amine group. researchgate.net For this compound, potential fragmentation pathways could involve the cleavage of the ethyl or methyl groups from the nitrogen atom. By coupling liquid chromatography with ESI-MS/MS, researchers can separate complex mixtures and obtain detailed structural information on individual components, which is crucial for identifying biologically active phenolic compounds in various extracts. nih.govmdpi.comnih.gov

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule. ksu.edu.saspectroscopyonline.com These two methods are complementary; IR spectroscopy relies on the absorption of light when there is a change in the dipole moment of the molecule during a vibration, while Raman spectroscopy is based on the inelastic scattering of light due to a change in the molecule's polarizability. ksu.edu.sa IR is particularly sensitive to polar bonds like O-H, whereas Raman is more sensitive to non-polar, homo-nuclear bonds such as C-C bonds in an aromatic ring. ksu.edu.sa

The vibrational spectrum of this compound is characterized by absorption bands corresponding to its specific functional groups. The precise frequencies of these bands can provide information about the molecule's structure and bonding environment. Based on established group frequencies for phenols and related aromatic compounds, the following assignments can be predicted. core.ac.ukresearchgate.netresearchgate.net

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| Stretching | Phenolic O-H | 3550-3200 (Broad) |

| Stretching | Aromatic C-H | 3100-3000 |

| Asymmetric/Symmetric Stretching | Aliphatic C-H (in CH₃, CH₂) | 2960-2850 |

| Stretching | Aromatic C=C | 1600-1450 |

| Bending | Aliphatic C-H | 1470-1450 |

| In-plane Bending | Phenolic O-H | 1440-1260 |

| Stretching | Aromatic C-N | 1350-1250 |

| Stretching | Phenolic C-O | 1260-1200 |

| Out-of-plane Bending | Aromatic C-H | 900-675 |

This table presents expected vibrational frequencies for this compound based on typical values for its constituent functional groups.

In-situ IR spectroscopy, often utilizing Attenuated Total Reflectance (ATR) probes, is a powerful Process Analytical Technology (PAT) for real-time monitoring of chemical reactions. mdpi.commt.comyoutube.com This technique allows chemists to track the concentration changes of key reaction species (reactants, intermediates, and products) directly in the reaction vessel without the need for sampling. mt.com

For a reaction involving this compound, such as its synthesis or a subsequent derivatization, in-situ FTIR can provide critical data. nih.gov For example, one could monitor the disappearance of a reactant's characteristic vibrational band and the simultaneous appearance of bands specific to the this compound product, such as the phenolic O-H or C-O stretching bands. mdpi.com This real-time data enables the elucidation of reaction mechanisms, the identification of kinetics, and the precise determination of reaction endpoints, leading to improved process control and safety. mt.comwiley.com

Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Transitions and Chromophore Characterization

Electronic spectroscopy, including UV-Visible absorption and fluorescence spectroscopy, investigates the electronic transitions within a molecule. The primary chromophore in this compound is the substituted benzene (B151609) ring. The hydroxyl (-OH) and ethylmethylamino (-N(CH₃)(C₂H₅)) groups act as auxochromes, modifying the absorption properties of the benzene ring. Both are electron-donating groups that cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted benzene. For comparison, phenol exhibits an absorption maximum (λmax) at approximately 275 nm. docbrown.info The presence of the powerful electron-donating amino group is expected to shift this absorption significantly into the near-UV range.

The position, intensity, and shape of UV-Vis absorption bands are often sensitive to the solvent environment, a phenomenon known as solvatochromism. tandfonline.comkoreascience.kr These shifts arise from differential solvation of the molecule's ground and excited electronic states due to physical interactions like dipole-dipole forces or specific interactions such as hydrogen bonding. tandfonline.combau.edu.lb

For this compound, a polar molecule capable of acting as a hydrogen bond donor (via the -OH group) and acceptor, solvent effects are expected to be significant.

Polar Protic Solvents (e.g., water, ethanol): These solvents can form strong hydrogen bonds with the solute. Such interactions can lead to shifts in the absorption maxima. For π→π* transitions, which are common in aromatic systems, an increase in solvent polarity often leads to a bathochromic (red) shift as the more polar excited state is stabilized to a greater extent than the ground state. koreascience.kr

Polar Aprotic Solvents (e.g., DMSO, acetonitrile): In these solvents, dipole-dipole interactions are the primary mode of stabilization. The extent of the spectral shift will depend on the change in the molecule's dipole moment upon electronic excitation.

Nonpolar Solvents (e.g., cyclohexane, hexane): In these environments, solute-solvent interactions are minimal, and the resulting spectrum is often considered similar to that of the isolated molecule in the gas phase. tandfonline.com

The study of solvent effects provides valuable information about the nature of the electronic transition and the differences in polarity between the ground and excited states. researchgate.netrsc.org

| Solvent Type | Primary Interaction | Expected Effect on π→π Transition* |

| Nonpolar (e.g., Hexane) | van der Waals forces | Baseline absorption spectrum |

| Polar Aprotic (e.g., Acetonitrile) | Dipole-dipole interactions | Moderate bathochromic (red) shift |

| Polar Protic (e.g., Ethanol) | Hydrogen bonding | Significant bathochromic (red) shift |

This table outlines the expected influence of different solvent types on the UV-Visible absorption spectrum of this compound.

Upon absorption of a photon, this compound is promoted from its electronic ground state (S₀) to an excited singlet state (S₁). From this excited state, the molecule can undergo several deactivation processes to return to the ground state. The study of these pathways is crucial for understanding the molecule's photochemistry and photophysics. nsf.gov

Key photophysical pathways for phenolic compounds include:

Fluorescence: Radiative decay from the S₁ state back to the S₀ state, emitting a photon. Many phenolic compounds are known to be fluorescent.

Internal Conversion (IC): A non-radiative transition between states of the same spin multiplicity (e.g., S₁ → S₀). This process is typically very fast.

Intersystem Crossing (ISC): A non-radiative transition between states of different spin multiplicity, most commonly from the S₁ state to a lower-energy triplet state (T₁).

Photochemical Reaction: The molecule in the excited state may have sufficient energy to undergo chemical reactions that are not accessible in the ground state. For phenols, a known photochemical pathway is the fission of the O-H bond. researchgate.net Excited-state proton transfer (ESPT) is another potential pathway, which can be barrierless in some phenolic systems. nih.gov

Time-resolved spectroscopic techniques can be used to measure the lifetime of the excited states and map the dynamics of these deactivation processes, providing a detailed picture of the molecule's behavior following photoexcitation. researchgate.netnih.gov

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination

X-ray crystallography is a powerful technique for determining the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of an X-ray beam passed through a single crystal, a detailed three-dimensional model of the electron density can be generated, revealing precise bond lengths, bond angles, and stereochemistry. carleton.edu

Single Crystal X-ray Diffraction (SCXRD) provides the most unambiguous structural data for a crystalline solid. carleton.edu The technique involves growing a suitable single crystal, mounting it on a diffractometer, and collecting diffraction data as it is rotated in a monochromatic X-ray beam. This data allows for the determination of the unit cell dimensions and the arrangement of atoms within the crystal lattice.

While specific crystallographic data for this compound is not prominently available in published literature, the analysis of the closely related compound, 3-(diethylamino)phenol , offers valuable insights into the expected structural characteristics. The study of this analogue reveals key details about molecular geometry and intermolecular interactions, such as hydrogen bonding, which are likely to be similar in this compound. nih.govresearchgate.net

Illustrative Crystallographic Data for the Analogue 3-(diethylamino)phenol nih.govresearchgate.net

| Parameter | Value |

| Chemical Formula | C₁₀H₁₅NO |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 14.5166 (17) |

| b (Å) | 15.9102 (18) |

| c (Å) | 16.0527 (18) |

| Volume (ų) | 3707.6 (7) |

| Z (molecules/unit cell) | 16 |

| Calculated Density (Mg m⁻³) | 1.184 |

| Key Structural Features | Two molecules in the asymmetric unit. Hydrogen bonding leads to the formation of four-membered O—H⋯O rings. No π–π interactions observed. |

This interactive table presents data for the analogue compound 3-(diethylamino)phenol to illustrate the type of information obtained from a single crystal X-ray diffraction study.

Polymorphism is the ability of a solid material to exist in multiple crystalline forms or structures. creative-biostructure.com These different forms, known as polymorphs, can exhibit distinct physical and chemical properties, including solubility, melting point, and stability, which are critical in the pharmaceutical industry. Powder X-ray Diffraction (PXRD) is a primary and non-destructive technique used to identify and differentiate between these polymorphic forms. creative-biostructure.com

In PXRD analysis, a powdered sample is irradiated with X-rays, and the diffraction pattern is recorded. Each crystalline polymorph produces a unique diffraction pattern, which serves as a "fingerprint" for that specific form. rigaku.com By comparing the PXRD pattern of a sample to reference patterns, the polymorphic form can be identified. The technique is also effective for detecting polymorphic impurities within a sample. rigaku.comrigaku.com

While specific studies on the polymorphism of this compound have not been detailed in the reviewed literature, PXRD would be the definitive method for such an investigation. A typical analysis would involve:

Screening: Subjecting the compound to various crystallization conditions (e.g., different solvents, temperatures, pressures) to induce the formation of different polymorphs.

Characterization: Measuring the PXRD pattern for each new crystalline form obtained.

Comparison: Overlaying the diffraction patterns to identify unique peaks that differentiate each polymorph.

The presence of new or shifted peaks in a PXRD pattern would indicate the presence of a different polymorphic form.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for analyzing complex mixtures and identifying trace-level components.

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific analytical technique ideal for impurity profiling of pharmaceutical compounds like this compound. resolvemass.cachimia.ch This method combines the powerful separation capabilities of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.

The process involves:

Chromatographic Separation (LC): A solution of the sample is injected into an LC system. The various components (the active compound and any impurities) are separated based on their chemical properties as they pass through a column.

Ionization and Mass Analysis (MS/MS): The separated components are introduced into the mass spectrometer. They are first ionized, and then a specific ion (the parent ion) is selected and fragmented. The resulting fragment ions (daughter ions) are analyzed to create a fragmentation spectrum, which provides structural information and a high degree of certainty in compound identification. researchgate.net

This technique is crucial for detecting and identifying impurities that may arise during synthesis or degradation, such as positional isomers, reaction by-products, or starting material residues. nih.govwaters.com

Table of Potential Impurities in this compound Analysis

| Potential Impurity | Potential Source | Analytical Expectation |

| 3-Aminophenol (B1664112) | Incomplete alkylation (starting material) | Separable by LC with a distinct mass spectrum. |

| 3-(Methylamino)phenol | Incomplete ethylation | Separable by LC; MS/MS would show a different parent ion mass. |

| Positional Isomers (e.g., 2- or 4- Ethylmethylaminophenol) | Non-specific synthesis reactions | May co-elute or be closely resolved by LC. MS/MS fragmentation patterns would be key for differentiation. |

| Over-alkylated products | Reaction side-products | Higher molecular weight detected by MS. |

| Degradation Products | Oxidation or hydrolysis | Polarity and mass would differ from the parent compound, detectable by LC-MS/MS. |

This interactive table outlines hypothetical impurities that could be identified using LC-MS/MS during the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the separation and identification of volatile and thermally stable compounds. nih.gov However, this compound, being a polar phenol with an active hydrogen on the hydroxyl group, is not sufficiently volatile for direct GC analysis. Therefore, a chemical derivatization step is necessary to make it amenable to this technique. jfda-online.com

The most common derivatization method for phenolic compounds is silylation . mdpi.com This process involves reacting the compound with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to replace the active hydrogen of the hydroxyl group with a nonpolar trimethylsilyl (B98337) (TMS) group. mdpi.comnih.gov The resulting TMS-derivative is more volatile, less polar, and more thermally stable, making it suitable for GC-MS analysis. researchgate.net

The analytical workflow includes:

Derivatization: The this compound sample is reacted with a silylating agent.

GC Separation: The derivatized sample is injected into the gas chromatograph, where it is vaporized and separated from other components based on its boiling point and interaction with the GC column.

MS Detection: As the derivative elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for structural confirmation. nih.gov

Table of GC-MS Derivatization and Analysis Parameters

| Parameter | Description |

| Analyte | This compound |

| Derivatization Reaction | Silylation of the phenolic hydroxyl group. |

| Typical Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). |

| Derivative Formed | 3-(Ethylmethylamino)phenyl trimethylsilyl ether. |

| Expected Outcome | Increased volatility and thermal stability, allowing for analysis by GC. |

| Detection Method | Mass spectrometry (MS) provides a fragmentation pattern for structural identification. |

This interactive table details the process and expected results for the GC-MS analysis of this compound after derivatization.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties, geometry, and reactivity of 3-(Ethylmethylamino)phenol. These calculations solve the Schrödinger equation, or its density-based equivalent, to determine the molecule's electronic structure.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between computational cost and accuracy, making it suitable for molecules of this size. nih.govnih.gov A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-31G(d,p) or larger to accurately describe the molecular orbitals. nih.govresearchgate.net

The first step in a computational study is typically a geometry optimization. youtube.comscm.com This process systematically alters the positions of the atoms until the lowest energy conformation (a local minimum on the potential energy surface) is found. youtube.comscm.com For this compound, this would involve determining the optimal bond lengths, bond angles, and dihedral angles, particularly concerning the orientation of the ethylmethylamino group relative to the phenol (B47542) ring.